molecular formula C18H32O B12288821 2-(7Z,10Z)-7,10-Hexadecadien-1-yloxirane

2-(7Z,10Z)-7,10-Hexadecadien-1-yloxirane

Cat. No.: B12288821
M. Wt: 264.4 g/mol
InChI Key: CGSCAXNOZBCYHP-HZJYTTRNSA-N
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Description

2-(7Z,10Z)-7,10-Hexadecadien-1-yloxirane is a chemical compound characterized by the presence of an oxirane ring and two conjugated double bonds in the hexadecadienyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7Z,10Z)-7,10-Hexadecadien-1-yloxirane typically involves the use of linoleic acid as a precursor. Linoleic acid undergoes chain-shortening and functional group transformation to form the desired compound . The reaction conditions often include the use of deuterium-labeled fatty acids to trace the biosynthetic pathways .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of precursors and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(7Z,10Z)-7,10-Hexadecadien-1-yloxirane can undergo various chemical reactions, including:

    Oxidation: The oxirane ring can be opened under oxidative conditions.

    Reduction: The double bonds can be reduced to single bonds.

    Substitution: The oxirane ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peroxides and ozone.

    Reduction: Hydrogenation using catalysts such as palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols can be used to open the oxirane ring.

Major Products

    Oxidation: Products include diols and other oxygenated derivatives.

    Reduction: Saturated hydrocarbons.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(7Z,10Z)-7,10-Hexadecadien-1-yloxirane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(7Z,10Z)-7,10-Hexadecadien-1-yloxirane involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can react with nucleophilic sites on proteins and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(7Z,10Z)-7,10-Hexadecadien-1-yloxirane is unique due to the presence of the oxirane ring, which imparts distinct reactivity and potential biological activity compared to other similar compounds.

Properties

Molecular Formula

C18H32O

Molecular Weight

264.4 g/mol

IUPAC Name

2-[(7Z,10Z)-hexadeca-7,10-dienyl]oxirane

InChI

InChI=1S/C18H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-17-19-18/h6-7,9-10,18H,2-5,8,11-17H2,1H3/b7-6-,10-9-

InChI Key

CGSCAXNOZBCYHP-HZJYTTRNSA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCC1CO1

Canonical SMILES

CCCCCC=CCC=CCCCCCCC1CO1

Origin of Product

United States

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